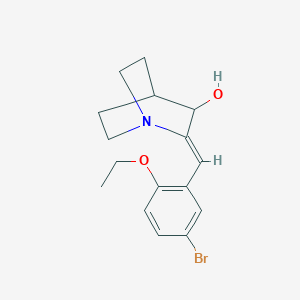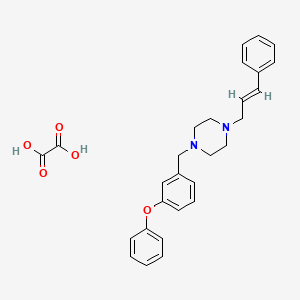![molecular formula C20H11Cl2N3O B5500271 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile, typically involves the reaction of benzimidazole with acrylonitriles and other reagents. Hranjec et al. (2010) described a synthesis route that includes the reaction of benzimidazole with 2,3-disubstituted acrylonitriles, leading to various derivatives with potential antiproliferative activity against tumor cell lines (Hranjec, M., Pavlović, G., Marjanović, M., Kralj, M., & Karminski-Zamola, G., 2010). This method highlights the versatility of the benzimidazole core in synthesizing derivatives with different substituents.
Molecular Structure Analysis
The molecular and crystal structures of benzimidazole derivatives, including the compound of interest, have been determined through X-ray crystallography. The structures revealed that these compounds can exhibit different degrees of planarity and the presence of hydrogen bonding patterns, which are crucial for their interaction with biological targets like DNA. The crystal structure analysis conducted by Hranjec et al. (2009) provides insight into the molecular conformation and interactions within the crystal lattice (Hranjec, M., Pavlović, G., & Karminski-Zamola, G., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including photochemical dehydrocyclization, as described by Hranjec et al. (2007). This process involves the transformation of benzimidazolyl-substituted acrylonitriles into benzimidazo[1,2-a]quinolines, showcasing the chemical reactivity and potential for generating diverse compounds with biological activity (Hranjec, M., & Karminski-Zamola, G., 2007).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are influenced by their molecular structure. The planarity and the presence of various functional groups, such as the acrylonitrile moiety, affect their solubility, melting points, and stability. These properties are essential for their application in different fields, including materials science and pharmaceuticals. The research by El’chaninov et al. (2016) on the electronic and spectral properties of benzimidazole derivatives highlights the importance of molecular structure in determining their physical properties (El’chaninov, M. M., & Aleksandrov, A., 2016).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity towards nucleophiles, electrophiles, and their ability to form complexes with metals, are critical for their biological activity and potential applications. The study by Kumar et al. (2018) on a benzimidazole-based probe for the detection of CN− ions showcases the utility of these compounds as chemosensors, demonstrating their reactive nature and potential for environmental monitoring (Kumar, G., Gupta, N., Paul, Kamaldeep, & Luxami, Vijay, 2018).
Applications De Recherche Scientifique
Cytotoxic Activity and Anticancer Research Researchers have synthesized acrylonitriles substituted with benzimidazoles and evaluated their in vitro cytotoxic potency on human cancer cell lines, revealing that specific substitutions can significantly enhance cytotoxic activity. For instance, derivatives containing a 5-nitrothiophen-2-yl ring at position 3 exhibited pronounced potency, suggesting a potential for the development of new anticancer drugs. These compounds induce cell death through mechanisms such as apoptosis, as indicated by increased activities of caspases in cancer cell lines (Sa̧czewski et al., 2004).
Antibacterial Applications Further investigations have extended to the antibacterial properties of these derivatives, highlighting their effectiveness against a range of bacterial strains. Modifications to the benzimidazole ring, such as the addition of methyl groups, have shown to affect the overall cytotoxic and antibacterial activities, providing insights into structure-activity relationships and guiding the design of molecules with enhanced biological activities (Sa̧czewski et al., 2008).
DNA Interaction Studies The interaction of these compounds with DNA has also been a subject of interest, with some studies suggesting their potential as DNA intercalators or groove binders. This interaction is crucial for understanding the molecular mechanisms behind their biological activities and for designing compounds with specific targeting capabilities. Amidino-substituted benzimidazolyl derivatives, in particular, have been proposed as candidates for HIV treatment, indicating their versatility and potential in addressing different therapeutic targets (Starčević et al., 2002).
Anticorrosion Applications Aside from biomedical applications, these compounds have demonstrated utility in other fields such as materials science. For example, studies on their anticorrosion performance for copper in acidic environments have shown that certain derivatives can act as effective corrosion inhibitors, highlighting their potential in protecting metals from corrosion through mechanisms involving electron donation and acceptance (Tigori et al., 2022).
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O/c21-13-5-7-16(22)15(10-13)19-8-6-14(26-19)9-12(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZGXUTVCTABJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)
![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)